Mutant-Selective Degradation: MS154 Spares Wild-Type EGFR Unlike Pan-EGFR Inhibitors
In direct cellular assays, MS154 induces concentration-dependent degradation of mutant EGFR (exon 19 deletion and L858R) but does not degrade wild-type EGFR protein, even at suprapharmacological concentrations [1]. In contrast, the parent TKI gefitinib inhibits kinase activity of both mutant and WT EGFR without degrading either protein, and the VHL-recruiting PROTAC MS39 exhibits comparable mutant-selective degradation [1]. The degradation selectivity of MS154 is quantified by Dmax >95% at 50 nM in mutant EGFR-expressing HCC-827 and H3255 cells, whereas WT EGFR levels remain unchanged under identical treatment conditions .
| Evidence Dimension | EGFR degradation selectivity (mutant vs. wild-type) |
|---|---|
| Target Compound Data | DC50 = 11 nM (HCC-827, EGFR Del19); DC50 = 25 nM (H3255, EGFR L858R); Dmax >95% at 50 nM; No WT EGFR degradation observed |
| Comparator Or Baseline | Gefitinib: no degradation of either mutant or WT EGFR; MS39: comparable mutant-selective degradation but distinct E3 ligase (VHL) and inferior PK profile |
| Quantified Difference | MS154 achieves near-complete (>95%) mutant EGFR degradation with DC50 values of 11-25 nM while fully sparing WT EGFR; gefitinib produces 0% degradation |
| Conditions | HCC-827 cells (EGFR Del19) and H3255 cells (EGFR L858R) treated for 16-24 hours; WT EGFR assessed in A431, SK-OV-3, and H1299 cell lines |
Why This Matters
This selectivity enables researchers to dissect mutant EGFR-driven biology without confounding effects from wild-type EGFR inhibition or degradation, which is critical given WT EGFR's essential roles in normal epithelial homeostasis and potential on-target toxicity liabilities.
- [1] Cheng M, Yu X, Lu K, Xie L, Wang L, Meng F, et al. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. J Med Chem. 2020;63(3):1216-1232. doi:10.1021/acs.jmedchem.9b01566 View Source
